molecular formula C29H18N2O3S B4140592 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide

Cat. No.: B4140592
M. Wt: 474.5 g/mol
InChI Key: OQTQCHVHHZVBML-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide is a complex organic compound that combines the structural features of benzothiazole and coumarin Benzothiazole is a bicyclic compound containing both sulfur and nitrogen, while coumarin is a fragrant organic chemical compound in the benzopyrone chemical class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide typically involves the following steps:

    Formation of Benzothiazole Derivative: The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Coumarin Synthesis: Coumarin derivatives are often synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Coupling Reaction: The final step involves coupling the benzothiazole derivative with the coumarin derivative.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzothiazole and coumarin moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes like topoisomerases and kinases, which are crucial for cell division and proliferation.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)benzamide: Lacks the coumarin moiety, making it less versatile in applications requiring fluorescence.

    4-(2-oxo-2H-chromen-3-yl)benzamide: Lacks the benzothiazole moiety, reducing its potential as an antibacterial agent.

Uniqueness

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide is unique due to the combination of benzothiazole and coumarin moieties, which endows it with a broad spectrum of biological activities and applications in both medicinal chemistry and material science.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2-oxochromen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H18N2O3S/c32-27(30-23-9-3-2-8-21(23)28-31-24-10-4-6-12-26(24)35-28)19-15-13-18(14-16-19)22-17-20-7-1-5-11-25(20)34-29(22)33/h1-17H,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTQCHVHHZVBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide
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N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide
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N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide
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N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide
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N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide
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N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide

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